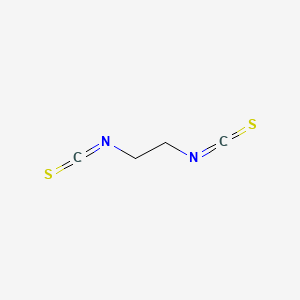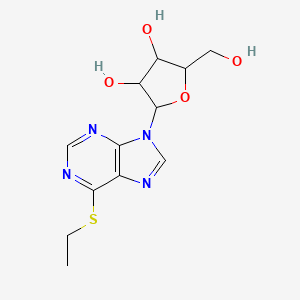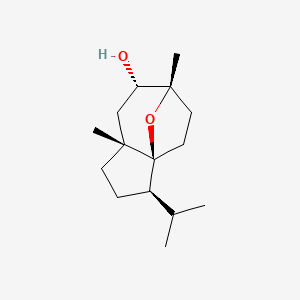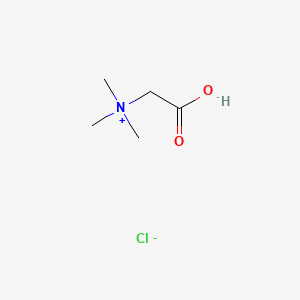
ベタイン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betaine hydrochloride, also known as trimethylglycine hydrochloride, is an important organic compound primarily used in biochemistry and biomedical research. It is a derivative of the amino acid glycine, and is commonly used as a source of chloride ions and as a buffer in laboratory experiments. Betaine hydrochloride has been found to have a variety of biochemical and physiological effects, and has been used in a number of research applications.
科学的研究の応用
抗炎症作用
ベタインは、多くの病気において抗炎症作用を有することが知られています {svg_1}. ベタインは、酸化ストレスに対する硫黄含有アミノ酸代謝を改善し、核因子-κBの活性とNLRP3インフラマソームの活性化を阻害し、エネルギー代謝を調節し、小胞体ストレスとアポトーシスを軽減します {svg_2}.
浸透圧調節における役割
ベタイン塩酸塩は、浸透圧調節における役割のために注目を集めてきました {svg_3} {svg_4}. 浸透圧調節とは、体が適切に機能するために、体液のバランスとミネラル含有量を調整するプロセスです。
低塩酸症の治療
ベタイン塩酸塩は、薬剤として、低塩酸症の治療において塩酸の供給源として使用されてきました {svg_5} {svg_6}. 低塩酸症とは、塩酸として知られる胃酸が十分に分泌されない状態です。
代謝と健康増進特性
ベタインは、機能的な特性が証明されており、その可能性が十分に活用されていない非必須アミノ酸です {svg_7}. ベタインは、代謝において重要な役割を果たし、健康増進特性を有しています {svg_8}.
機能性食品の成分
ベタインは、提供される可能性のある健康上の利点が実証されているため、新規および機能性食品の成分として人気が高まっています {svg_9}. ベタインは、ビーツ、ホウレンソウ、全粒穀物など、いくつかの食事源に含まれています {svg_10}.
ヒトの疾患における有益な作用
ベタインは、肥満、糖尿病、がん、アルツハイマー病などのいくつかのヒトの疾患に有益な作用を及ぼします {svg_11}. これは、ベタインの抗炎症特性と代謝における役割によるものです {svg_12}.
作用機序
Target of Action
Betaine hydrochloride primarily targets the stomach, where it increases gastric acidity . This increased acidity aids in the digestion of food and improves nutrient absorption . It also targets homocysteine, a non-proteinogenic α-amino acid, in the methionine metabolic cycle .
Mode of Action
Betaine hydrochloride acts as a methyl group donor in the normal metabolic cycle of methionine . It donates a methyl group to homocysteine via the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This process reduces plasma homocysteine levels in patients with homocystinuria .
Biochemical Pathways
Betaine hydrochloride plays a pivotal role in the methionine metabolic cycle . This process also results in the production of S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .
Pharmacokinetics
Betaine hydrochloride is highly soluble in water and acids . It is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .
Result of Action
The action of betaine hydrochloride results in several molecular and cellular effects. It promotes cell hydration and resilience to stressors . It also plays a role in the synthesis of some active constituents, such as carnitine and creatine . Moreover, it has been shown to protect against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins .
Action Environment
Environmental factors can influence the action of betaine hydrochloride. For instance, it acts as an osmolyte, conferring protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . Furthermore, it has been suggested that betaine hydrochloride’s ability to enhance digestive health and nutrient absorption may be influenced by factors such as diet and the use of certain medications .
特性
| { "Design of the Synthesis Pathway": "Betaine hydrochloride can be synthesized by reacting trimethylamine with chloroacetic acid in the presence of hydrochloric acid.", "Starting Materials": [ "Trimethylamine", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Add trimethylamine to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water", "Dry the solid to obtain betaine hydrochloride" ] } | |
| 590-46-5 | |
分子式 |
C5H12NO2.Cl C5H12ClNO2 |
分子量 |
153.61 g/mol |
IUPAC名 |
2-(trimethylazaniumyl)acetate;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |
InChIキー |
HOPSCVCBEOCPJZ-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CC(=O)[O-].Cl |
melting_point |
241.5 °C |
| 590-46-5 | |
ピクトグラム |
Irritant |
関連するCAS |
107-43-7 (Parent) |
同義語 |
Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanisms of action are still being elucidated, betaine hydrochloride primarily functions as a methyl donor and osmolyte.
A:
- Molecular Formula: C5H11NO2·HCl []
- Molecular Weight: 153.61 g/mol []
- Chemical Name: Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride []
- Other names: (Carboxymethyl)trimethylammonium chloride []
- Spectroscopic Data: Specific spectroscopic data (IR, NMR, etc.) can be found in the cited research papers, particularly those focusing on structural characterization and analysis. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
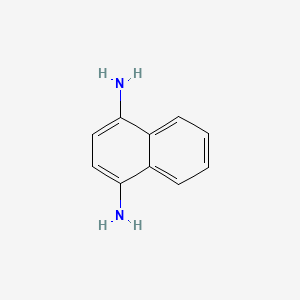
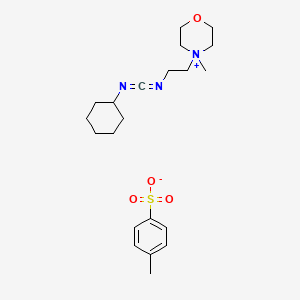
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
